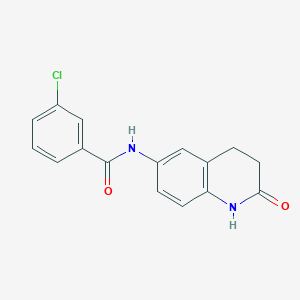

![molecular formula C15H11ClFN5O B6567972 3-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 946309-07-5](/img/structure/B6567972.png)

3-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide” is a chemical compound that has been studied for its potential applications in various fields . It has been identified as a potential inhibitor of Tyrosinase, an enzyme implicated in melanin production . Overproduction of melanin is associated with several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .

Synthesis Analysis

The synthesis of this compound involves the incorporation of the 3-chloro-4-fluorophenyl fragment into distinct chemotypes . The 4-fluorobenzyl moiety has been demonstrated to be effective in interactions with the catalytic site of Tyrosinase . The additional chlorine atom also enhances inhibitory activity .Aplicaciones Científicas De Investigación

Tyrosinase Inhibition

3-Chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide: has been investigated for its potential as a tyrosinase inhibitor. Tyrosinase (TYR) is a copper-containing enzyme involved in melanin production. Overproduction of melanin can lead to skin pigmentation disorders and neurodegenerative processes in conditions like Parkinson’s disease. Researchers have found that incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes enhances inhibitory activity against tyrosinase . This property makes it relevant for pharmaceutical and cosmetic applications.

Rh-Catalyzed Asymmetric Addition Reactions

The compound’s 3-chloro-4-fluorophenylboronic acid moiety can participate in Rh-catalyzed asymmetric addition reactions. These reactions are valuable in synthetic chemistry for creating chiral molecules with high enantioselectivity .

Palladium-Catalyzed Oxidative Cross-Coupling Reactions

The same 3-chloro-4-fluorophenylboronic acid can also engage in palladium-catalyzed oxidative cross-coupling reactions. These reactions allow the formation of carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex organic molecules .

Suzuki-Miyaura Coupling

The compound’s boronic acid functionality is compatible with Suzuki-Miyaura coupling reactions. This versatile cross-coupling method facilitates the construction of biaryl compounds, which find applications in materials science, pharmaceuticals, and agrochemicals .

Thiazole Derivatives with Biological Activity

Another derivative, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine , incorporates the 3-chloro-4-fluorophenyl fragment. This compound has been studied for its biological activity. The infrared spectrum reveals characteristic absorption bands, including N-H stretching and aromatic C-H bonds, suggesting potential pharmacological relevance .

Chemical Entities of Biological Interest (ChEBI)

The compound belongs to the class of benzamides, as categorized by the Chemical Entities of Biological Interest (ChEBI) database. Benzamides play diverse roles in biological systems and are relevant in drug discovery and medicinal chemistry .

Mecanismo De Acción

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the tetrazole ring, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s plausible that the compound interacts with its targets through weak intermolecular interactions, such as cl···cl and c-h···f interactions . These interactions could potentially alter the conformation or function of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

Derivatives of indole, a similar structure to the tetrazole ring, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the potential biological activities of similar compounds, it’s plausible that the compound could have a range of effects, from altering protein function to modulating cellular signaling pathways .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the polymorphic modifications of similar compounds have been found to be influenced by different intermolecular interactions and the solvents used for crystallization . These factors could potentially affect the compound’s conformation, solubility, and overall bioactivity.

Direcciones Futuras

The future directions for the study of this compound could involve further exploration of its potential as a Tyrosinase inhibitor, given its demonstrated effectiveness in this regard . This could have implications for the treatment of conditions associated with overproduction of melanin, such as certain skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .

Propiedades

IUPAC Name |

3-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN5O/c16-11-3-1-2-10(8-11)15(23)18-9-14-19-20-21-22(14)13-6-4-12(17)5-7-13/h1-8H,9H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEDWQIFFHALGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6567901.png)

![N-cyclohexyl-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6567903.png)

![3-bromo-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6567908.png)

![3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6567919.png)

![N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide](/img/structure/B6567920.png)

![N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-3-(trifluoromethyl)benzamide](/img/structure/B6567928.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6567936.png)

![N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6567941.png)

![N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide](/img/structure/B6567954.png)

![6-{[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6567960.png)

![3-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6567966.png)

![2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6567990.png)

![N-(3-chlorophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6567991.png)